

Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-hydroxy-3-iodobenzoate**

Cat. No.: **B082920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-hydroxy-3-iodobenzoate**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 4-hydroxy-3-iodobenzoate** ($C_8H_7IO_3$, Molecular Weight: 278.04 g/mol) is crucial for its identification, characterization, and quality control.^[1] The key data from 1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
278	Data not available in search results	[M] ⁺ (Molecular Ion)
Further fragmentation data not available in search results		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the analysis of **Methyl 4-hydroxy-3-iodobenzoate** may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of **Methyl 4-hydroxy-3-iodobenzoate** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg for ^1H NMR and 20-100 mg for ^{13}C NMR. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-

decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

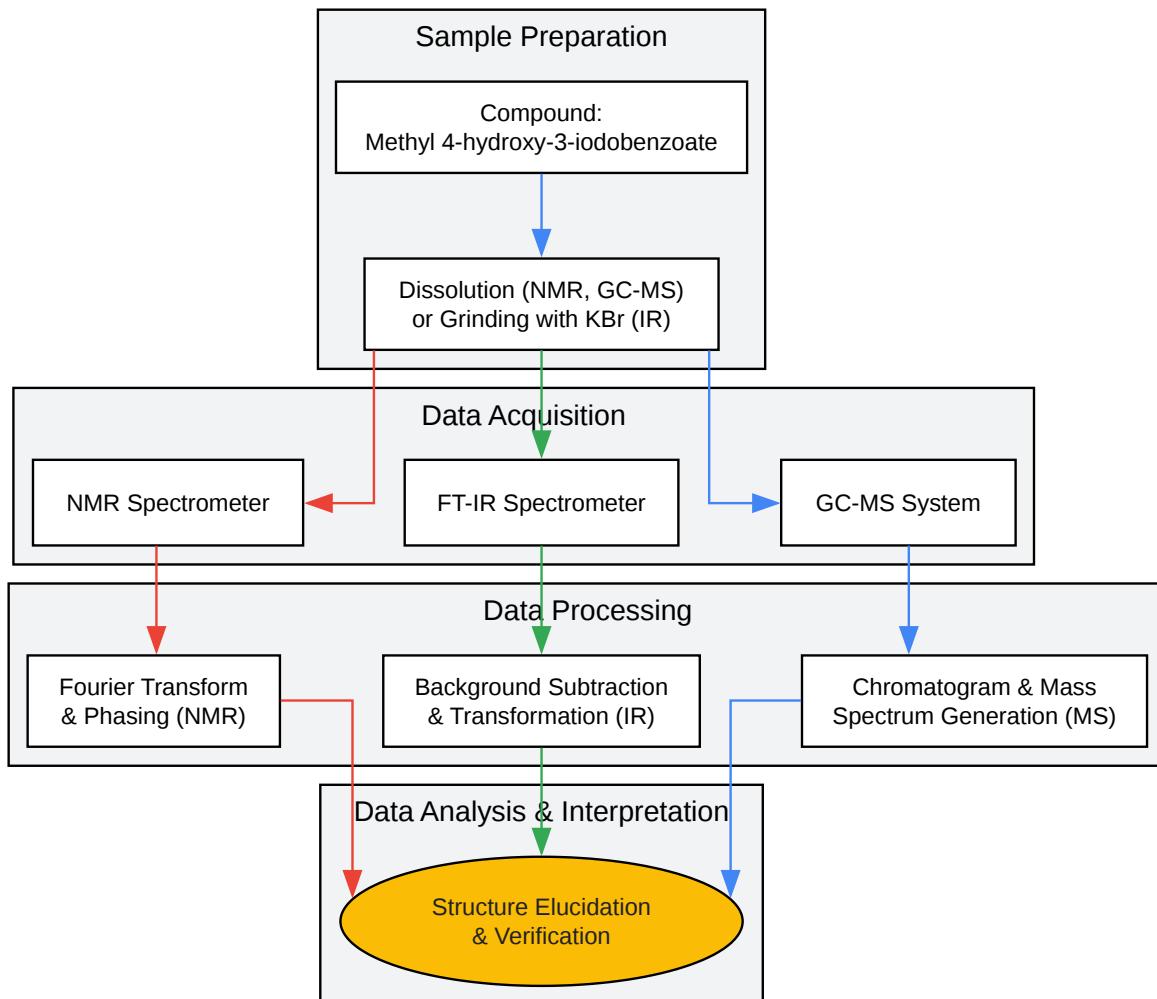
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid): As **Methyl 4-hydroxy-3-iodobenzoate** is a solid, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.
- Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **Methyl 4-hydroxy-3-iodobenzoate** is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
- Gas Chromatography (GC): A small volume of the sample solution is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it. The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.
- Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by


electron impact (EI), which causes them to fragment. The resulting positively charged ions (the molecular ion and fragment ions) are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

- Data Analysis: A mass spectrum is generated for each eluting component, showing the relative abundance of ions at different m/z values. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like **Methyl 4-hydroxy-3-iodobenzoate** is illustrated in the following diagram.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-hydroxy-3-iodobenzoate | C8H7IO3 | CID 11346465 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082920#spectroscopic-data-for-methyl-4-hydroxy-3-iodobenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com